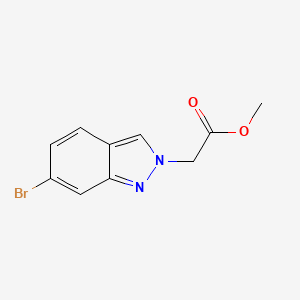Methyl 2-(6-bromo-2H-indazol-2-yl)acetate
CAS No.: 1816253-24-3
Cat. No.: VC11705112
Molecular Formula: C10H9BrN2O2
Molecular Weight: 269.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1816253-24-3 |
|---|---|
| Molecular Formula | C10H9BrN2O2 |
| Molecular Weight | 269.09 g/mol |
| IUPAC Name | methyl 2-(6-bromoindazol-2-yl)acetate |
| Standard InChI | InChI=1S/C10H9BrN2O2/c1-15-10(14)6-13-5-7-2-3-8(11)4-9(7)12-13/h2-5H,6H2,1H3 |
| Standard InChI Key | YNODRMIAJITGQB-UHFFFAOYSA-N |
| SMILES | COC(=O)CN1C=C2C=CC(=CC2=N1)Br |
| Canonical SMILES | COC(=O)CN1C=C2C=CC(=CC2=N1)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Methyl 2-(6-bromo-2H-indazol-2-yl)acetate belongs to the indazole family, characterized by a fused benzene and pyrazole ring. The compound’s systematic IUPAC name is methyl 2-(6-bromo-2H-indazol-2-yl)acetate, reflecting the acetate ester group at the 2-position and a bromine substituent at the 6-position of the indazole core . Its molecular structure is critical for interactions in synthetic and biological contexts, with the bromine atom enhancing electrophilic reactivity and the ester group enabling further functionalization.
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1816253-24-3 | |
| Molecular Formula | ||
| Molecular Weight | 269.09 g/mol | |
| Purity | 95.0% | |
| Stock Availability | In Stock (10-day lead time) |
Synthetic Methodologies
Regioselective Alkylation Strategies
A seminal study by MDPI outlines the synthesis of 2-alkenyl-2H-indazoles via alkylation of indazole derivatives with α-bromocarbonyl compounds . Methyl 2-(6-bromo-2H-indazol-2-yl)acetate is synthesized through a multi-step process involving:
-
Reduction and Cyclization: Sodium borohydride () reduces intermediate carbonyl groups in methanol/dichloromethane (), followed by cyclization using phosphoryl chloride () under reflux .
-
Mesylation and Elimination: Treatment with methanesulfonyl chloride () and triethylamine () facilitates the formation of alkenyl groups, yielding the target compound .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Reduction | , , 0–5°C → RT | Not reported |
| Cyclization | , reflux, atmosphere | Not reported |
| Mesylation | , , , RT | Not reported |
Challenges and Optimizations
Applications in Herbicidal Activity
Structure-Activity Relationships (SAR)
A 2024 study evaluated 38 indazole derivatives, revealing that bromine substituents at the 6-position significantly enhance herbicidal activity compared to chlorine, fluorine, or methoxy groups . The electron-withdrawing nature of bromine increases compound reactivity, disrupting plant enzymatic processes . Methyl 2-(6-bromo-2H-indazol-2-yl)acetate’s ester group further modulates lipophilicity, improving membrane permeability .
Mechanistic Insights
The compound inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis . Its efficacy correlates with electronegativity; bromine’s moderate electronegativity balances reactivity and stability, outperforming smaller halogens like fluorine .
Future Directions
Expanding Synthetic Utility
Further research should explore cross-coupling reactions (e.g., Suzuki-Miyaura) to functionalize the bromine site, enabling access to diverse indazole libraries . Computational modeling could optimize reaction conditions to improve yields beyond current benchmarks .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume